molecular formula C12H21ClN2O2 B1491127 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2097996-09-1

3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Cat. No. B1491127
CAS RN: 2097996-09-1
M. Wt: 260.76 g/mol
InChI Key: WRVQKOWWRYOJEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, the synthesis of “1-(四氢-2H-吡喃-4-基)乙酮” involves the reaction of N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 with four氢呋喃 .


Molecular Structure Analysis

The molecular structure of “3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one” is complex, with a molecular weight of 260.76 g/mol.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester” is used in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “Tetrahydro-4H-pyran-4-one” include a refractive index of n20/D 1.452 (lit.), boiling point of 166-166.5 °C (lit.), and density of 1.084 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Applications

A study by Eskandari et al. (2019) introduces bis(3-(piperazine-1-yl)propyl)tungstate (BPPT), derived from a compound similar to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as an efficient and reusable organometallic catalyst. This catalyst has been applied successfully for one-pot synthesis of methyl 2-amino-4-aryl substituted-4H-chromene derivatives, showcasing its potential in green chemistry and pharmaceutical applications (Eskandari et al., 2019).

Synthesis of Anticonvulsant and Antimicrobial Compounds

Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives using similar compounds. These derivatives exhibited anticonvulsant and antimicrobial activities, demonstrating their potential therapeutic applications (Aytemir et al., 2004).

Genotoxicity Studies

Kalgutkar et al. (2007) investigated the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound structurally related to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. This research provides insights into the potential risks and safety profiles of similar compounds in therapeutic contexts (Kalgutkar et al., 2007).

Pharmaceutical Development

Patil et al. (2021) synthesized a series of new piperazine derivatives for antimicrobial activity evaluation. These studies demonstrate the utility of compounds structurally related to 3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one in developing new antimicrobial agents (Patil et al., 2021).

Safety and Hazards

The safety and hazards associated with similar compounds are diverse. For instance, “Tetrahydro-4H-pyran-4-one” has a hazard classification of Flam. Liq. 3 and a flash point of 55 °C .

properties

IUPAC Name

3-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQKOWWRYOJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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